Debromo Chloro Nicergoline
Overview
Description
Debromo Chloro Nicergoline: is a chemical compound known for its potential therapeutic applications, particularly in the field of neuroscience. It is a derivative of nicergoline, an ergot alkaloid, and has been studied for its effects on cognitive function and vascular health .
Mechanism of Action
Target of Action
Debromo Chloro Nicergoline, also known as Chloronicergoline, is primarily targeted towards the α1A-adrenergic receptors on vascular smooth muscle . These receptors play a crucial role in the regulation of vascular tone and blood pressure.
Mode of Action
The compound acts by inhibiting the postsynaptic α1-adrenoceptors on vascular smooth muscle . This inhibition curbs the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .
Biochemical Pathways
It enhances cholinergic and catecholaminergic neurotransmitter function
Pharmacokinetics
Nicergoline, a related compound, has a bioavailability of less than 5% and is extensively metabolized in the first-pass metabolism . It has a protein binding of over 90% and an elimination half-life of 13–20 hours
Result of Action
The primary result of this compound’s action is the improvement of blood flow . By inhibiting the α1-adrenoceptors, it induces vasodilation, which increases arterial blood flow, particularly in the brain . This can lead to improved utilization of oxygen and glucose by brain cells .
Action Environment
It’s known that various environmental factors can affect the degradation and transformation of organic compounds . These factors could potentially influence the action, efficacy, and stability of this compound, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Debromo Chloro Nicergoline can be synthesized through the esterification of 2-halo-1-methyllumilysergol with bromonicotinate ester. The process involves the use of specific reagents and conditions to achieve the desired product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the successful formation of chloronicergoline.
Industrial Production Methods: : Industrial production of chloronicergoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : Debromo Chloro Nicergoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of catalysts.
Major Products: : The major products formed from these reactions include various derivatives of chloronicergoline, which are studied for their enhanced pharmacological effects .
Scientific Research Applications
Debromo Chloro Nicergoline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of halogenation on ergot alkaloids.
Biology: Research focuses on its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: this compound is investigated for its potential in treating cognitive disorders, vascular diseases, and other neurological conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
Nicergoline: A parent compound of chloronicergoline, known for its vasodilatory and cognitive-enhancing effects.
Ergoline Derivatives: Other compounds in this class include bromocriptine and cabergoline, which have similar pharmacological properties.
Uniqueness: : Debromo Chloro Nicergoline stands out due to its specific halogenation, which enhances its antihypoxic activity and cognitive benefits compared to other ergoline derivatives .
Properties
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRAHWOBGZRAEU-FVFQAYNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959404 | |
Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38536-28-6 | |
Record name | Ergoline-8-methanol, 1,6-dimethyl-10-methoxy-, 5-chloro-3-pyridinecarboxylate (ester), (8-beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038536286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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